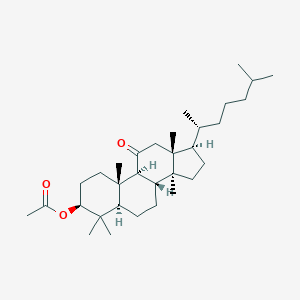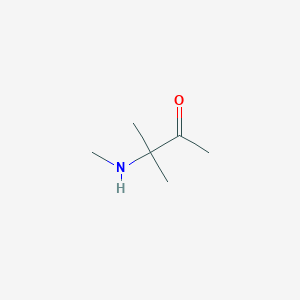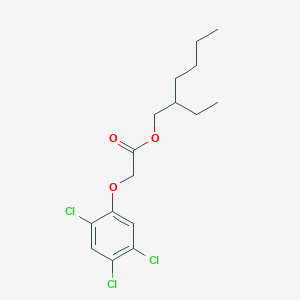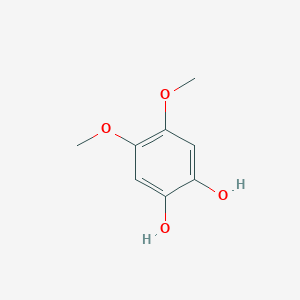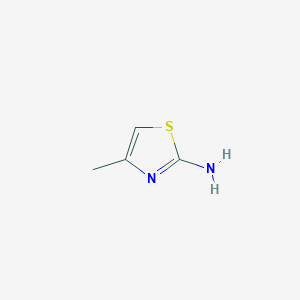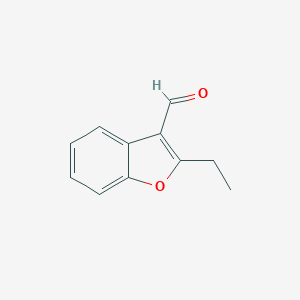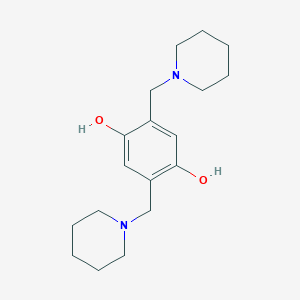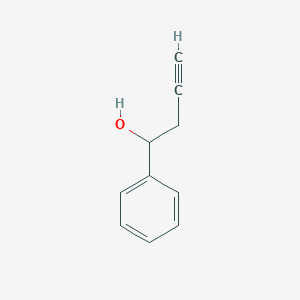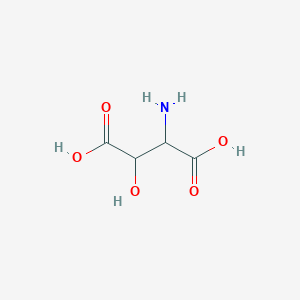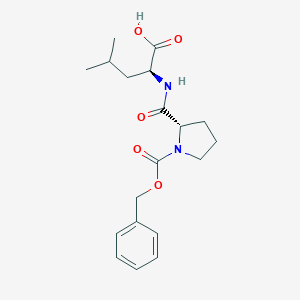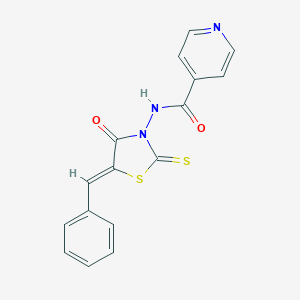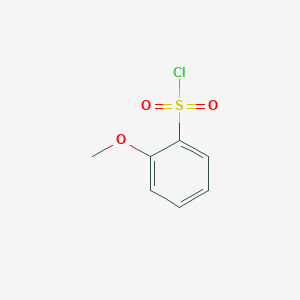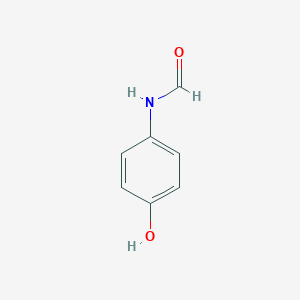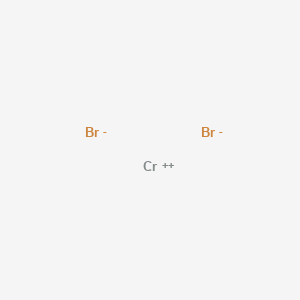
Chromium(II) bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium(II) bromide is a chemical compound with the formula CrBr2. It is a dark green crystalline solid that is soluble in water and other polar solvents. Chromium(II) bromide has been extensively studied for its potential applications in various fields, including catalysis, materials science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Chromium(II) bromide has been extensively studied for its potential applications in various fields, including catalysis, materials science, and organic synthesis. In catalysis, Chromium(II) bromide has been shown to be an effective catalyst for the reduction of carbonyl compounds and the hydrogenation of alkenes. In materials science, Chromium(II) bromide has been used as a precursor for the synthesis of magnetic nanoparticles and other advanced materials. In organic synthesis, Chromium(II) bromide has been used as a reducing agent for the synthesis of a variety of organic compounds.
Wirkmechanismus
The mechanism of action of Chromium(II) bromide is not well understood, but it is believed to involve the transfer of electrons from the reducing agent to the Chromium(III) ion, resulting in the formation of Chromium(II) bromide and the oxidized form of the reducing agent. The reduced form of Chromium(II) bromide is then able to react with a variety of organic compounds, leading to the formation of new products.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Chromium(II) bromide, but it is believed to be relatively non-toxic and non-carcinogenic. However, it is important to note that Chromium(II) bromide is a strong reducing agent and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Chromium(II) bromide is its high reactivity, which makes it a useful reducing agent in a variety of lab experiments. However, its high reactivity also makes it difficult to handle and store, as it can react with air and moisture. Additionally, Chromium(II) bromide is relatively expensive and not widely available, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on Chromium(II) bromide. One area of interest is the development of new methods for synthesizing Chromium(II) bromide that are more efficient and cost-effective. Another area of interest is the use of Chromium(II) bromide as a catalyst for the synthesis of new materials with unique properties. Additionally, there is potential for the use of Chromium(II) bromide in the development of new drugs and pharmaceuticals, although further research is needed to determine its safety and efficacy.
Synthesemethoden
There are several methods for synthesizing Chromium(II) bromide, including direct reduction of Chromium(III) bromide with a reducing agent such as zinc, magnesium, or lithium, and the reaction of Chromium(II) chloride with hydrogen bromide. The most common method involves the reduction of Chromium(III) bromide with zinc in the presence of hydrobromic acid. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon.
Eigenschaften
CAS-Nummer |
10049-25-9 |
|---|---|
Produktname |
Chromium(II) bromide |
Molekularformel |
CrBr2 Br2C |
Molekulargewicht |
211.8 g/mol |
IUPAC-Name |
chromium(2+);dibromide |
InChI |
InChI=1S/2BrH.Cr/h2*1H;/q;;+2/p-2 |
InChI-Schlüssel |
XZQOHYZUWTWZBL-UHFFFAOYSA-L |
SMILES |
[Cr+2].[Br-].[Br-] |
Kanonische SMILES |
[Cr+2].[Br-].[Br-] |
Andere CAS-Nummern |
10049-25-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



